![molecular formula C16H22N6O3 B14002920 4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine CAS No. 5730-46-1](/img/structure/B14002920.png)
4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PYRIMIDO[4,5-D]PYRIMIDINE,4-ETHOXY-2,7-DI-4-MORPHOLINYL- is a heterocyclic compound that belongs to the class of pyrimidopyrimidinesThe structure of this compound consists of a pyrimido[4,5-d]pyrimidine core with ethoxy and morpholinyl substituents at specific positions, which contribute to its unique chemical properties and biological activities .
Métodos De Preparación
The synthesis of PYRIMIDO[4,5-D]PYRIMIDINE,4-ETHOXY-2,7-DI-4-MORPHOLINYL- can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) . Industrial production methods typically involve large-scale synthesis using these or similar routes, optimized for yield and purity.
Análisis De Reacciones Químicas
PYRIMIDO[4,5-D]PYRIMIDINE,4-ETHOXY-2,7-DI-4-MORPHOLINYL- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the ethoxy and morpholinyl substituents .
Aplicaciones Científicas De Investigación
PYRIMIDO[4,5-D]PYRIMIDINE,4-ETHOXY-2,7-DI-4-MORPHOLINYL- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential as an anticancer, antioxidant, and anti-inflammatory agent . It also shows promise as an inhibitor of various enzymes, including phosphodiesterase and dihydrofolate reductase, making it a candidate for drug development . Additionally, its unique structure and reactivity make it useful in industrial applications, such as the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of PYRIMIDO[4,5-D]PYRIMIDINE,4-ETHOXY-2,7-DI-4-MORPHOLINYL- involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of cAMP-phosphodiesterase, which plays a role in regulating intracellular levels of cyclic AMP (cAMP). By inhibiting this enzyme, the compound can modulate various cellular processes, including platelet aggregation and vascular smooth muscle relaxation . Additionally, it supports adenosine inhibition of thrombocytopenia and enhances the biosynthesis of prostacyclin (PGI2), contributing to its anti-inflammatory and antihypertensive effects .
Comparación Con Compuestos Similares
PYRIMIDO[4,5-D]PYRIMIDINE,4-ETHOXY-2,7-DI-4-MORPHOLINYL- is structurally similar to other pyrimidopyrimidines, such as pyrimido[5,4-d]pyrimidines and purines. These compounds share a bicyclic [6 + 6] system and exhibit similar biological activities . the presence of ethoxy and morpholinyl substituents in PYRIMIDO[4,5-D]PYRIMIDINE,4-ETHOXY-2,7-DI-4-MORPHOLINYL- imparts unique chemical properties and enhances its biological activity compared to its analogs . Similar compounds include pyrimido[5,4-d]pyrimidines, which are isomeric to pteridines and exhibit varied biological activities, including antiproliferative, antioxidant, and antimicrobial properties .
Propiedades
Número CAS |
5730-46-1 |
|---|---|
Fórmula molecular |
C16H22N6O3 |
Peso molecular |
346.38 g/mol |
Nombre IUPAC |
4-(4-ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine |
InChI |
InChI=1S/C16H22N6O3/c1-2-25-14-12-11-17-15(21-3-7-23-8-4-21)18-13(12)19-16(20-14)22-5-9-24-10-6-22/h11H,2-10H2,1H3 |
Clave InChI |
MDKRLYMUWKHIQL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=NC2=NC(=NC=C21)N3CCOCC3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-[1]Benzopyrano[2,3-d]pyrimidin-4-one, 2,3-dihydro-2-phenyl-](/img/structure/B14002840.png)
![3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B14002841.png)
![(5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14002848.png)

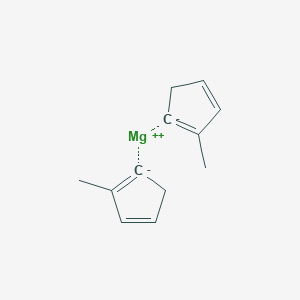
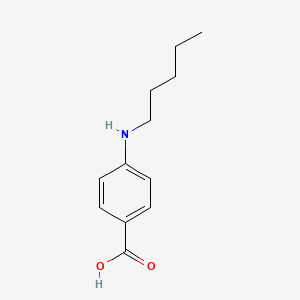
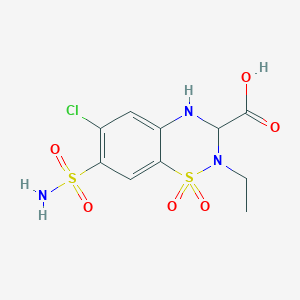
![1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea](/img/structure/B14002903.png)
![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)
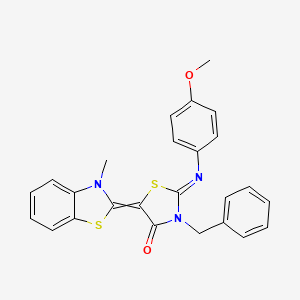
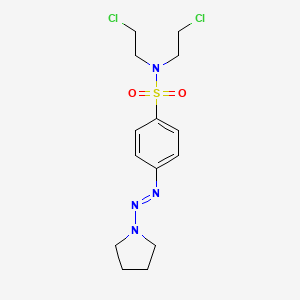
![2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione](/img/structure/B14002934.png)
